1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chlorobenzyl chloride with thiourea to form 3-chlorobenzylthiourea. This intermediate is then reacted with 4-phenethyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one under basic conditions to yield the target compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The chlorine atom in the 3-chlorobenzyl group can be substituted with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antifungal, and antioxidant activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The exact mechanism of action of 1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-a]quinazolines: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazoloquinazolines: Another class of heterocyclic compounds with similar pharmacological properties.
Pyrazolo[1,5-a]pyrimidines: Known for their diverse biological activities, including anticancer and antimicrobial effects
Uniqueness
1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is unique due to the presence of the 3-chlorobenzylthio group, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
1114861-06-1 |
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Molecular Formula |
C24H19ClN4OS |
Molecular Weight |
446.95 |
IUPAC Name |
1-[(3-chlorophenyl)methylsulfanyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C24H19ClN4OS/c25-19-10-6-9-18(15-19)16-31-24-27-26-23-28(14-13-17-7-2-1-3-8-17)22(30)20-11-4-5-12-21(20)29(23)24/h1-12,15H,13-14,16H2 |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC(=CC=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
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